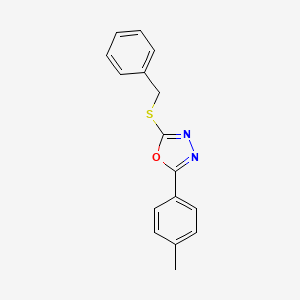
N-(1,1-dimethylpropyl)-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-2-phenoxybenzamide, also known as DPN, is a chemical compound that has been used in scientific research for its ability to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This compound has gained attention due to its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
N-(1,1-dimethylpropyl)-2-phenoxybenzamide selectively activates ERβ over ERα, which has been shown to have a variety of physiological effects. ERβ activation has been shown to have anti-proliferative effects in breast cancer cells, as well as neuroprotective effects in the brain. Additionally, ERβ activation has been shown to improve vascular function and reduce blood pressure.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a variety of biochemical and physiological effects. In breast cancer cells, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In the brain, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to protect against neurodegeneration and improve cognitive function. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
实验室实验的优点和局限性
One advantage of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide in lab experiments is its ability to selectively activate ERβ over ERα. This allows for the study of the specific physiological effects of ERβ activation without the confounding effects of ERα activation. However, one limitation of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide is its relatively low potency compared to other ERβ-selective compounds. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a relatively short half-life, which can make it difficult to study in vivo.
未来方向
There are several future directions for research on N-(1,1-dimethylpropyl)-2-phenoxybenzamide. One area of research is in the development of more potent ERβ-selective compounds. Additionally, further research is needed to fully understand the mechanisms of action of N-(1,1-dimethylpropyl)-2-phenoxybenzamide and its potential therapeutic applications in a variety of diseases. Finally, studies are needed to determine the safety and efficacy of N-(1,1-dimethylpropyl)-2-phenoxybenzamide in clinical trials.
合成方法
N-(1,1-dimethylpropyl)-2-phenoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-phenoxybenzoic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the use of 1,1-dimethylpropylamine hydrochloride and 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
科学研究应用
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer, particularly breast cancer. Studies have shown that N-(1,1-dimethylpropyl)-2-phenoxybenzamide can selectively activate ERβ, which has been shown to have tumor-suppressive effects in breast cancer cells. N-(1,1-dimethylpropyl)-2-phenoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-18(2,3)19-17(20)15-12-8-9-13-16(15)21-14-10-6-5-7-11-14/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKHETXTCMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)



![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)



